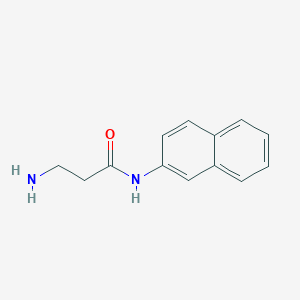

3-amino-N-(naphthalen-2-yl)propanamide

Übersicht

Beschreibung

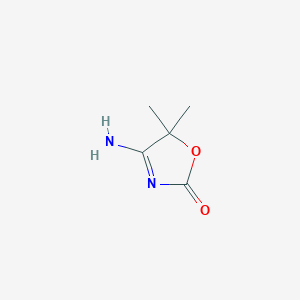

3-amino-N-(naphthalen-2-yl)propanamide is a compound with the molecular formula C13H14N2O . It is related to other compounds such as 3-amino-N-(propan-2-yl)propanamide hydrochloride and (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide involved the reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen . Another study reported the design, synthesis, and evaluation of novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives .Molecular Structure Analysis

The molecular structure of 3-amino-N-(naphthalen-2-yl)propanamide can be analyzed based on its IUPAC name and molecular formula. The IUPAC name indicates that it contains an amide functional group (N-(naphthalen-2-yl)propanamide) and an amino group (3-amino) .Wissenschaftliche Forschungsanwendungen

Peptide Enzyme Inhibition

3-amino-N-(naphthalen-2-yl)propanamide: has been studied for its potential as a peptide enzyme inhibitor. Due to its structural similarity to amino acids, it can mimic the transition states of amines and esters in biological processes . This property makes it a candidate for inhibiting enzymes that recognize specific peptide bonds, which could be beneficial in regulating various biochemical pathways.

Click Chemistry Applications

The compound’s utility in click chemistry, specifically in the copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), has been demonstrated. It can serve as a building block for synthesizing biheterocyclic phosphonic α-amino esters with high regioselectivity and yield . This application is crucial for creating diverse molecular structures in medicinal chemistry.

Antiviral Research

Research has indicated that derivatives of N-naphthalen-2-yl-beta-alaninamide exhibit antiviral activity. For instance, its triazole derivatives have shown increased efficacy as inhibitors of topoisomerase II, which is an enzyme critical for DNA replication in viruses . This opens up possibilities for developing new antiviral drugs.

Neurodegenerative Disease Markers

Naphthalene-based compounds, similar to 3-amino-N-(naphthalen-2-yl)propanamide , have been explored for their potential to label protein aggregates in the brain. These aggregates are associated with neurodegenerative diseases like Alzheimer’s. The aim is to develop analogs with better specificity for tau protein aggregates characteristic of neurodegeneration caused by repetitive mild trauma .

Optoelectronic Devices

The compound’s derivatives are being researched for their application in optoelectronic devices. They belong to the family of D-π-A push-pull dyes, which are important for their optical properties such as solvatochromism and their potential use in devices like organic light-emitting diodes (OLEDs) .

Synthesis of Aminophosphonates

N-naphthalen-2-yl-beta-alaninamide: is involved in the synthesis of aminophosphonates, which are analogs of amino acids with a phosphonic acid group replacing the carboxylic acid group. These compounds have a wide range of applications, including as ligands in coordination chemistry and as catalysts in organic synthesis .

Wirkmechanismus

Target of Action

The primary target of 3-amino-N-(naphthalen-2-yl)propanamide is the UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase . This enzyme is involved in the biosynthesis of lipid A, a phosphorylated glycolipid that anchors the lipopolysaccharide to the outer membrane of the cell .

Mode of Action

It is known that it interacts with its target enzyme, potentially influencing the biosynthesis of lipid a

Biochemical Pathways

The compound is involved in the lipid A biosynthesis pathway, which is crucial for the formation of the outer membrane of certain cells . The downstream effects of this pathway are significant, as they contribute to the structural integrity of the cell membrane.

Result of Action

It is known to interact with the UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase, potentially influencing the biosynthesis of lipid A . This could have significant effects on the structure and function of the cell membrane.

Eigenschaften

IUPAC Name |

3-amino-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMOUVSMWUISMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(naphthalen-2-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1-methylpyrrol-2-yl)prop-2-enoate](/img/structure/B2875599.png)

![7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2875600.png)

![{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2875603.png)

![[2-[(2-Methylbenzimidazol-1-yl)methyl]pyrrolidin-1-yl]-(6-methylsulfanylpyridin-2-yl)methanone](/img/structure/B2875604.png)

![N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2875608.png)

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid](/img/structure/B2875612.png)

![2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2875614.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2875620.png)